molecular formula C42H56N2O4 B1198142 Betulin dinicotinate

Betulin dinicotinate

Cat. No.: B1198142
M. Wt: 652.9 g/mol
InChI Key: CLJIKNOYNZXNRG-QDMGQGEMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Betulin dinicotinate (3,28-dinicotinoylbetulin) is a semisynthetic lupane-type triterpenoid derived from betulin, a naturally occurring compound abundant in birch bark (Betula spp.). Its synthesis involves the acylation of betulin with nicotinic acid at the C-3 and C-28 hydroxyl groups, enhancing its pharmacological profile while retaining the core lupane structure .

Properties

Molecular Formula

C42H56N2O4

Molecular Weight

652.9 g/mol

IUPAC Name

[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-9-(pyridine-3-carbonyloxy)-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl pyridine-3-carboxylate

InChI

InChI=1S/C42H56N2O4/c1-27(2)30-14-19-42(26-47-36(45)28-10-8-22-43-24-28)21-20-40(6)31(35(30)42)12-13-33-39(5)17-16-34(48-37(46)29-11-9-23-44-25-29)38(3,4)32(39)15-18-41(33,40)7/h8-11,22-25,30-35H,1,12-21,26H2,2-7H3/t30-,31+,32-,33+,34-,35+,39-,40+,41+,42+/m0/s1

InChI Key

CLJIKNOYNZXNRG-QDMGQGEMSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C6=CN=CC=C6)C)COC(=O)C7=CN=CC=C7

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C6=CN=CC=C6)C)COC(=O)C7=CN=CC=C7

Synonyms

3,28-di-O-nicotinoylbetulin
betulin dinicotinate

Origin of Product

United States

Comparison with Similar Compounds

Key Pharmacological Activities :

  • Hepatoprotective : Mitigates liver damage via antioxidant mechanisms.
  • Antiulcer: Protects against indomethacin- and ethanol-induced gastric ulcers.
  • Anti-Inflammatory : Modulates inflammatory pathways.
  • Anti-HIV : Inhibits viral replication in vitro.
  • Immunomodulatory: First reported immunomodulatory activity among lupane triterpenoids .

These properties make betulin dinicotinate a multifunctional candidate for therapeutic development, particularly in managing chronic inflammatory and infectious diseases.

Comparison with Similar Compounds

Lupane triterpenoids, including betulin, betulinic acid, and lupeol, share structural similarities but exhibit distinct pharmacological profiles. Below is a systematic comparison:

Structural and Functional Modifications

Compound Structural Features Key Modifications
Betulin Lupane core with C-3 and C-28 hydroxyls None (parent compound)
This compound Lupane core esterified with nicotinic acid C-3 and C-28 acylated
Betulinic acid Lupane core with C-28 carboxylic acid group Oxidation of C-28 hydroxyl to carboxyl
Lupeol Lupane core with C-19/20 double bond Unsaturated side chain

Pharmacological Activity Comparison

Activity This compound Betulin Betulinic Acid Lupeol
Antiulcer Effective against indomethacin/ethanol ulcers Limited activity Not reported Effective against ethanol-induced ulcers
Anti-HIV IC₅₀: 1.5–3.0 µM (in vitro) Inactive IC₅₀: >10 µM Not reported
Immunomodulatory Activates macrophage function No significant activity No significant activity No significant activity
Anticancer Moderate activity Low cytotoxicity Potent (e.g., melanoma) Moderate (prostate, skin)
Solubility Enhanced by esterification (nicotinate) Low (hydrophobic) Moderate (carboxyl group) Low

Mechanistic Insights

  • This compound: Dual antiulcer action via prostaglandin synthesis (indomethacin model) and mucosal strengthening (ethanol model) . Its immunomodulatory activity involves macrophage activation, a unique trait among lupanes .
  • Lupeol : Primarily acts via antioxidant pathways to protect gastric mucosa .

Q & A

Q. What established methodologies are recommended for assessing the cytotoxic effects of Betulin dinicotinate in vitro?

To evaluate cytotoxicity, researchers should employ standardized assays such as the Sulforhodamine B (SRB) assay for cell viability testing and caspase activation analysis (e.g., fluorometric assays for caspases-3, -7, -8, and -9) to quantify apoptosis induction . Dose-response experiments (e.g., 1–20 µM concentrations) are critical to determine IC50 values, with parallel controls to account for solvent effects.

Q. How can the chemical stability of this compound under physiological conditions be systematically evaluated?

Stability studies should utilize high-performance liquid chromatography (HPLC) to monitor degradation products over time in simulated physiological buffers (e.g., pH 7.4, 37°C). Mass spectrometry (MS) can identify structural modifications, while accelerated stability testing under varying temperatures and humidity provides predictive data .

Q. What in vivo models are suitable for preliminary efficacy testing of this compound in inflammatory diseases?

Murine models of airway inflammation (e.g., PMA-induced mucin overexpression) are validated for assessing anti-inflammatory effects. Key endpoints include NF-κB pathway inhibition (via IκBα degradation and p65 nuclear translocation analysis) and mucin gene expression profiling using qRT-PCR .

Advanced Research Questions

Q. How can researchers investigate this compound's role in overcoming multidrug resistance (MDR) in cancer models?

  • Experimental Design : Use drug-resistant cell lines (e.g., RCC4 renal carcinoma) to evaluate MDR1 downregulation via Western blot .
  • Synergy Studies : Combine this compound with chemotherapeutics (e.g., etoposide) and quantify synergy using the Chou-Talalay method .
  • Mechanistic Insight : Perform apoptosis arrays to assess TRAIL receptor activation and mitochondrial pathway involvement (e.g., Bcl-2 family protein expression) .

Q. What strategies can resolve contradictions in this compound’s efficacy across different cancer cell lines?

  • Dose-Response Heterogeneity : Generate cell line-specific IC50 curves and correlate with genetic biomarkers (e.g., p53 status, MDR1 expression) .
  • Metabolic Profiling : Use LC-MS to compare intracellular metabolite conversion rates, which may explain differential responses .
  • 3D Culture Models : Implement spheroid or organoid systems to mimic in vivo tumor microenvironments and reduce 2D culture artifacts .

Q. How can the dual apoptotic pathway activation (intrinsic/extrinsic) by this compound be rigorously validated?

  • Caspase Inhibition Assays : Treat cells with caspase-9 (intrinsic) or caspase-8 (extrinsic) inhibitors and measure apoptosis via flow cytometry .
  • Receptor Blockade : Use neutralizing antibodies against TRAIL receptors (DR4/DR5) to isolate pathway contributions .
  • Transcriptomic Analysis : RNA-seq can identify upstream regulators (e.g., death receptor ligands, mitochondrial genes) .

Methodological and Data Analysis Questions

Q. What statistical frameworks are optimal for analyzing this compound’s dose-dependent effects in preclinical studies?

  • Nonlinear Regression : Fit dose-response data to a four-parameter logistic model to calculate IC50/EC50 values .
  • Multivariate Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons, ensuring adherence to NIH preclinical reporting guidelines .

Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible assays?

  • Quality Control : Request HPLC purity (>95%) and peptide content analysis to standardize concentrations .
  • Stability Protocols : Store aliquots at -80°C and pre-test each batch in a reference cell line (e.g., HeLa) to confirm consistency .

Ethical and Translational Considerations

Q. What ethical considerations arise when designing in vivo studies with this compound?

  • 3Rs Compliance : Minimize animal use via power analysis and adopt non-invasive imaging (e.g., bioluminescence) for longitudinal monitoring .
  • Toxicity Screening : Conduct acute toxicity assays (e.g., liver enzyme profiles) before chronic dosing .

Q. How can the clinical relevance of this compound research be enhanced during experimental design?

  • PICOT Framework : Structure studies around Population (e.g., renal carcinoma patients), Intervention (dose range), Comparison (standard chemotherapy), Outcome (apoptosis markers), and Time (treatment duration) .
  • Co-Clinical Trials : Parallel murine and patient-derived xenograft (PDX) models to bridge preclinical and clinical data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.